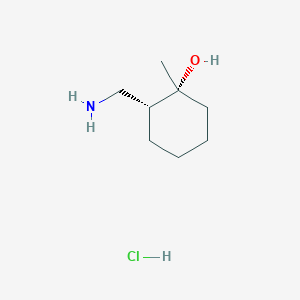

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride

Description

Historical Context and Discovery

The discovery of this compound is rooted in broader efforts to synthesize stereochemically defined alicyclic amino alcohols for asymmetric catalysis and drug development. While direct historical records of this specific compound are sparse in public databases, its structural analogs, such as 2-amino-1-methylcyclohexan-1-ol and (1S,2R)-2-methylcyclohexan-1-ol, have been documented since the early 2000s in PubChem entries. The hydrochloride salt form likely emerged from pharmaceutical optimization studies aimed at improving the physicochemical properties of amino alcohols, particularly their bioavailability and crystallinity.

The compound’s development aligns with trends in chiral chemistry, where enantiomerically pure cyclohexane derivatives are prioritized for their predictable biological interactions. For instance, the RSC’s work on benzazaborole-catalyzed enantioselective sulfonylation highlights the demand for structurally rigid amino alcohols as chiral auxiliaries. The stereochemical designation (1R,2R) suggests deliberate synthetic efforts to control spatial arrangement, possibly via asymmetric hydrogenation or enzymatic resolution techniques.

Properties

Molecular Formula |

C8H18ClNO |

|---|---|

Molecular Weight |

179.69 g/mol |

IUPAC Name |

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(10)5-3-2-4-7(8)6-9;/h7,10H,2-6,9H2,1H3;1H/t7-,8-;/m1./s1 |

InChI Key |

PPCAQDFHSSUSTM-SCLLHFNJSA-N |

Isomeric SMILES |

C[C@]1(CCCC[C@@H]1CN)O.Cl |

Canonical SMILES |

CC1(CCCCC1CN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis with Protection-Deprotection

Step 1: Functional Group Protection

Protect the hydroxyl group or amine functionalities if present in the starting material to prevent side reactions during subsequent steps.Step 2: Aminomethylation

Introduce the aminomethyl group at the 2-position via reductive amination or nucleophilic substitution reactions. This step requires careful control of reaction conditions such as temperature, solvent, and pH to favor the desired stereoisomer.Step 3: Methylation at the 1-Position

The methyl group at the 1-position can be introduced either by starting from a methyl-substituted cyclohexanone or by alkylation reactions.Step 4: Deprotection

Remove protecting groups under mild conditions to avoid racemization or degradation.Step 5: Hydrochloride Salt Formation

Treat the free amine with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability for biological applications.

This approach is supported by recent chemical supplier data and research summaries indicating the necessity of protection-deprotection strategies to achieve high stereoselectivity and purity.

Stereoselective Catalytic Methods

Enzymatic or catalytic asymmetric synthesis methods have been reported for related cyclohexanamine derivatives, which can be adapted for this compound. For example, biocatalytic amination using pyridoxal 5'-phosphate-dependent enzymes under controlled pH and temperature conditions can yield high enantiomeric excess.

Chemical catalytic hydrogenation or reduction steps using chiral catalysts may also be employed to set the stereochemistry at the 1 and 2 positions.

Use of Intermediates and Patent-Described Routes

Patents describe methods for synthesizing related cyclohexanol amines involving intermediates such as protected amino alcohols and their subsequent deprotection and salt formation.

Reaction conditions often include solvents like tetrahydrofuran or toluene, temperatures ranging from ambient to 130 °C, and reagents such as diisobutylaluminium hydride for selective reductions.

Reaction Conditions and Optimization

| Step | Typical Conditions | Notes |

|---|---|---|

| Protection | Mild acid/base, room temperature | Protect hydroxyl or amine groups |

| Aminomethylation | Reductive amination, pH 7-9, 25-50 °C | Use of reducing agents like NaBH3CN |

| Methylation | Alkylation with methyl halides, base, 0-50 °C | Control to avoid over-alkylation |

| Deprotection | Acidic or basic hydrolysis, mild conditions | Avoid racemization |

| Hydrochloride salt formation | Reaction with HCl in ethanol or water, room temperature | Enhances solubility and stability |

Research Findings and Yield Data

Yields for the overall synthesis typically range from moderate to high (60–85%), depending on the stereoselectivity and purity requirements.

Enzymatic methods have demonstrated enantiomeric excesses above 90%, indicating high stereochemical control.

The hydrochloride salt form is preferred for biological assays due to improved aqueous solubility and stability.

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Protection-Deprotection Route | Multi-step, uses protecting groups | High selectivity and purity | More steps, longer synthesis time |

| Catalytic Asymmetric Synthesis | Enzymatic or chiral catalyst-based | High enantiomeric excess | Requires specialized catalysts |

| Patent-Described Chemical Route | Use of selective reducing agents and solvents | Scalable, well-documented | May require hazardous reagents |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the compound to produce various derivatives.

Substitution: The amino group in the compound can undergo substitution reactions with different electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted cyclohexylamines, cyclohexanones, and cyclohexanols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways and interactions.

Medicine: Investigated for its therapeutic potential in treating various medical conditions, including neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features

Stereochemical and Substituent Effects

- Stereochemistry: The (1R,2R) configuration in the target compound distinguishes it from stereoisomers like (1S,2R)-2-(aminomethyl)cyclohexan-1-ol HCl (). Such stereospecificity impacts receptor binding and metabolic stability .

- Methyl vs. In contrast, Tramadol’s 3-methoxyphenyl group () confers µ-opioid receptor affinity .

- Aminomethyl vs. Dimethylaminomethyl: The primary amine in the target compound may exhibit different pharmacokinetics (e.g., slower metabolism) compared to tertiary amines like Tramadol, which are more resistant to enzymatic degradation .

Pharmacological Profiles

- Tramadol HCl: Dual mechanism (opioid agonist + serotonin/norepinephrine reuptake inhibition) due to 3-methoxyphenyl and dimethylaminomethyl groups .

- Milnacipran HCl: Selective norepinephrine reuptake inhibitor (SNRI) with a cyclopropane core; the aminomethyl-carboxamide structure enhances CNS bioavailability .

Physicochemical Data

- Molecular Weight: ~165–285 g/mol for related compounds (e.g., 165.66 g/mol for (1S,2R)-2-(aminomethyl)cyclohexan-1-ol HCl; 285.81 g/mol for the 3-hydroxyphenyl analog) .

- Solubility : Hydrochloride salts generally enhance water solubility. Tramadol HCl’s solubility is >100 mg/mL, while the target compound’s methyl group may reduce solubility compared to hydroxylated analogs .

Biological Activity

(1R,2R)-2-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride, also known by its CAS number 1212419-83-4, is a chiral compound with significant biological activity and potential applications in medicinal chemistry. This compound features a cyclohexane ring with an aminomethyl group and a hydroxyl group, forming a hydrochloride salt that enhances its solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H18ClNO |

| Molecular Weight | 179.69 g/mol |

| CAS Number | 1212419-83-4 |

| Purity | ≥98% |

| Appearance | White to off-white solid |

Synthesis

The synthesis of this compound typically involves:

- Starting Material : Cyclohexanone.

- Reductive Amination : The reaction of cyclohexanone with formaldehyde and ammonia or an amine introduces the aminomethyl group.

- Reduction : The resulting imine is reduced to form the aminomethylcyclohexanol.

- Resolution : The racemic mixture is resolved to obtain the (1R,2R) enantiomer.

- Hydrochloride Formation : Treatment with hydrochloric acid converts the free base to its hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to modulation of biological pathways. The hydroxyl group enhances binding affinity through additional hydrogen bonding.

Pharmacological Studies

Research has indicated that this compound may exhibit:

- Antidepressant Activity : Similar compounds have shown potential in modulating neurotransmitter levels, particularly serotonin and norepinephrine, suggesting a role in mood regulation.

- Analgesic Properties : Studies on related compounds indicate possible pain-relieving effects through central nervous system interactions.

Case Studies

-

Antidepressant Effects :

- A study involving related cyclohexanol derivatives demonstrated significant antidepressant-like effects in animal models, suggesting that this compound may have similar properties due to its structural analogies.

-

Neuroprotective Effects :

- Research on structurally similar compounds has indicated neuroprotective effects against oxidative stress in neuronal cells, which could be relevant for this compound as well.

Comparative Analysis

The biological activity of this compound can be compared to other aminomethyl derivatives:

| Compound | Biological Activity |

|---|---|

| (1S,2S)-2-(aminomethyl)cyclohexanol | Antidepressant |

| (1R,2S)-2-(aminomethyl)cyclohexanol | Analgesic |

| (1R,2R)-2-(aminomethyl)cyclopentan-1-ol;hydrochloride | Potentially similar activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.